4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
PSZQXXKTQSWION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(CN2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is typically carried out under reflux conditions using methanesulfonic acid in methanol, resulting in the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives.
Scientific Research Applications
4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving indole derivatives.
Medicine: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole with analogs differing in substituents, halogenation patterns, or core saturation.
Structural and Functional Differences :
Halogen Effects: The bromo analog (4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole) exhibits a higher molecular weight (320.18 vs. Chlorine’s electronegativity enhances hydrogen-bonding capacity, critical for crystal packing , whereas bromine may favor halogen bonding in biological systems.
Substituent Position :
- 7-Chloroindole lacks the dihydroindole core and methyl groups, reducing steric hindrance and increasing reactivity at the 3-position .
- The 4-chloro substitution in the target compound directs electrophilic substitution to the 5- or 6-position, unlike 7-chloro derivatives .
Hybrid Scaffolds :
- Compound 77 (imidazole-indole hybrid) demonstrates enhanced bioactivity due to the imidazole moiety’s ability to coordinate metal ions or engage in π-π stacking .
Synthetic Accessibility :
- 4-Substituted indoles are challenging to synthesize due to regioselectivity issues. The target compound’s synthesis avoids multi-step routes required for 2,3-dihaloaniline precursors .
Computational Comparisons :
- Tanimoto Similarity : The US-EPA CompTox Dashboard identifies analogs with Tanimoto scores >0.8, such as brominated derivatives, for read-across toxicity predictions .
- Graph-Based Analysis : Substituent position (4-Cl vs. 7-Cl) and core saturation significantly alter molecular similarity scores, impacting virtual screening outcomes .
Biological Activity
Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the reaction of benzoic acid derivatives with tert-butyl chloroformate and methyl amines under controlled conditions. The reaction is carried out in anhydrous solvents to prevent hydrolysis, yielding the desired ester product.
Antibacterial Properties
Recent studies have indicated that compounds similar to Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL against methicillin-resistant strains (MRSA) .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives possess anticancer properties. For example, compounds derived from similar structures have been tested against various cancer cell lines, such as A549 (lung cancer) and AMJ (breast cancer), showing promising antiproliferative effects at low concentrations .
The biological activity of Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate can be attributed to its ability to interact with specific molecular targets. The tert-butoxycarbonyl group serves as a protective moiety, allowing selective reactions that enhance the compound's reactivity towards biological targets .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of related compounds against multiple strains of bacteria, confirming significant inhibition at low concentrations. The findings suggest a potential pathway for developing new antibiotics based on these structures.
- Cytotoxicity Assays : In another investigation, various derivatives were subjected to cytotoxicity assays against cancer cell lines. Results indicated that modifications in the chemical structure could enhance or diminish anticancer activity, providing insights into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
